(2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 2,4-dichloroaniline with 8-ethoxy-2H-chromene-3-carboxylic acid under acidic conditions to form the imine intermediate. This intermediate is then subjected to cyclization under basic conditions to yield the final product. The reaction conditions often involve temperatures ranging from 60°C to 100°C and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the imine group to an amine.
Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic ring, while nucleophilic substitution can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Halogenation using bromine in chloroform at room temperature.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated and substituted chromene derivatives.
Scientific Research Applications
(2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory response pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
- (2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxylic acid
- (2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxylate
Uniqueness
Compared to similar compounds, (2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide exhibits unique properties due to the presence of the ethoxy group and the specific positioning of the dichlorophenyl group. These structural features contribute to its distinct biological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)imino-8-ethoxychromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-2-24-15-5-3-4-10-8-12(17(21)23)18(25-16(10)15)22-14-7-6-11(19)9-13(14)20/h3-9H,2H2,1H3,(H2,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDGTYMHYNOVPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NC3=C(C=C(C=C3)Cl)Cl)C(=C2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.